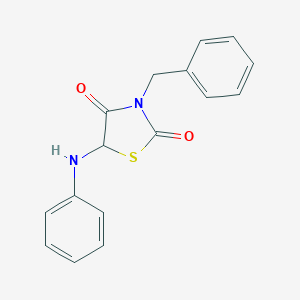![molecular formula C13H20N2O B228618 1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)
1-[2-(3-Methylphenoxy)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Methylphenoxy)ethyl]piperazine, also known as MPEP, is a chemical compound that belongs to the piperazine family. It was first synthesized in the 1990s and has since been widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
1-[2-(3-Methylphenoxy)ethyl]piperazine is mainly used in neuroscience research as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, anxiety, and addiction. 1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to block the effects of mGluR5 activation in animal models, leading to the discovery of its potential therapeutic applications in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.
Mecanismo De Acción
1-[2-(3-Methylphenoxy)ethyl]piperazine acts as a competitive antagonist of mGluR5 by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This prevents the activation of the receptor by glutamate, a neurotransmitter that binds to the receptor's orthosteric site. By blocking mGluR5 activation, 1-[2-(3-Methylphenoxy)ethyl]piperazine reduces the excitability of neurons and modulates synaptic plasticity, leading to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to improve cognitive function and reduce anxiety-like behavior in mice. It has also been shown to reduce the expression of inflammatory cytokines in the brain and spinal cord, suggesting its potential anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(3-Methylphenoxy)ethyl]piperazine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific manipulation of this receptor in animal models. It is also relatively stable and can be easily synthesized in the lab. However, 1-[2-(3-Methylphenoxy)ethyl]piperazine has some limitations. For example, it has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-[2-(3-Methylphenoxy)ethyl]piperazine. One direction is to investigate its potential therapeutic applications in neurological disorders, such as addiction and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the dopaminergic system. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine and its potential side effects.
Métodos De Síntesis
1-[2-(3-Methylphenoxy)ethyl]piperazine can be synthesized using a two-step process. The first step involves the reaction of 3-methylphenol with 2-chloroethylpiperazine in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromo-2-(3-methylphenoxy)ethane to obtain 1-[2-(3-Methylphenoxy)ethyl]piperazine. The purity of the final product can be improved through recrystallization or column chromatography.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-[2-(3-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-12-3-2-4-13(11-12)16-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3 |
Clave InChI |
VFPRJDHZWDSDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
SMILES canónico |
CC1=CC(=CC=C1)OCCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)

